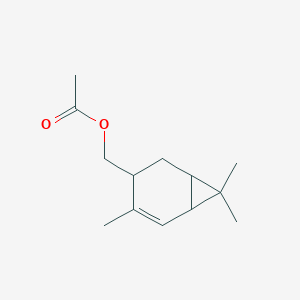

2-Carene-4-methanol, acetate

Description

Contextualization within Terpenoid Chemistry

Terpenoids are a class of naturally occurring organic compounds derived from the five-carbon isoprene (B109036) unit. Monoterpenoids, with the molecular formula C10H16, are composed of two isoprene units. The carene scaffold is a bicyclic monoterpene structure characterized by a six-membered ring fused to a cyclopropane (B1198618) ring. 2-Carene-4-methanol, acetate (B1210297), with the molecular formula C13H20O2, is a derivative of the carene skeleton. nist.gov It is specifically a monoterpenoid acetate, meaning it is a monoterpenoid alcohol that has been converted into an acetate ester. This modification places it within a subgroup of terpenoids that are often utilized for their aromatic properties.

Academic Significance of Carene Scaffolding in Chemical Research

The carene scaffold, the core of 2-Carene-4-methanol, acetate, is of considerable academic interest. The presence of the bicyclo[4.1.0]heptane system, which includes a strained cyclopropane ring, provides a versatile platform for synthetic transformations. Researchers have extensively studied the reactions of 2-carene (B1609329) and 3-carene (B45970), exploring how the double bond and the cyclopropane ring can be selectively functionalized to create a variety of derivatives. These studies are crucial for understanding the fundamental principles of reactivity and stereochemistry in strained bicyclic systems. The ability to selectively open the cyclopropane ring or modify the six-membered ring allows for the synthesis of a wide array of novel compounds with potential applications in various fields of chemistry.

Overview of Research Domains for this compound

The primary domain of interest for this compound is in the fragrance and perfumery industry. chemicalbook.com Its specific "herb-flower" odor makes it a valuable component in the creation of various scents. thegoodscentscompany.com Research in this area focuses on the synthesis and characterization of new fragrance ingredients with unique and desirable aromatic profiles.

The synthesis of this compound is closely linked to the chemistry of its precursor, 4-hydroxymethyl-2-carene (B1614910). This alcohol can be synthesized from (+)-3-carene, a major component of turpentine. thegoodscentscompany.com The subsequent acetylation to form this compound is a standard esterification reaction. While detailed academic studies focusing solely on the acetate are limited, the research on carene derivatives as a whole contributes to the foundational knowledge necessary for the synthesis and application of this specific compound.

Below is a table summarizing the key chemical information for this compound.

| Property | Value |

| Chemical Formula | C13H20O2 |

| Molecular Weight | 208.301 g/mol |

| IUPAC Name | (4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-yl)methyl acetate |

| Synonyms | This compound; 4,7,7-trimethylbicyclo[4.1.0]hept-4-en-3-ylmethyl acetate |

| CAS Number | 15103-33-0 |

| Boiling Point (estimated) | 248.00 to 250.00 °C @ 760.00 mm Hg chemicalbook.com |

| Solubility | Soluble in alcohol; Insoluble in water chemicalbook.com |

| Primary Use | Fragrance Agent chemicalbook.com |

Further research into the specific biological activities or material science applications of this compound could reveal new domains of interest beyond its current use in the fragrance industry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

15103-33-0 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl acetate |

InChI |

InChI=1S/C13H20O2/c1-8-5-11-12(13(11,3)4)6-10(8)7-15-9(2)14/h5,10-12H,6-7H2,1-4H3 |

InChI Key |

JKPMQDRFEWGKLS-UHFFFAOYSA-N |

SMILES |

CC1=CC2C(C2(C)C)CC1COC(=O)C |

Canonical SMILES |

CC1=CC2C(C2(C)C)CC1COC(=O)C |

Other CAS No. |

15103-33-0 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 2 Carene 4 Methanol, Acetate

Stereoselective Synthesis of 2-Carene (B1609329) Precursors

The formation of the 2-carene skeleton is a critical initial phase. Various methods have been developed to achieve this, often starting from the readily available monoterpene, Δ-3-carene.

Isomerization Approaches to 2-Carene from Δ-3-Carene

The isomerization of (+)-3-carene to (+)-2-carene is a foundational step in the synthesis of many carene derivatives. nih.gov This transformation is crucial as 2-carene, with its conjugated double bond and cyclopropane (B1198618) ring, is more reactive and serves as a versatile intermediate. mdpi.com

Several catalytic systems have been explored to facilitate this isomerization. One effective method involves the use of an alkaline catalyst, specifically sodium/o-chlorotoluene. orientjchem.org This reaction can be performed with or without a solvent like xylene. In a solvent-free approach, a conversion of 27.72% and a selectivity of 83.27% for 2-carene have been achieved after 24 hours of refluxing. orientjchem.org The use of a solvent resulted in a slightly lower conversion (23.59%) but a higher selectivity (86.87%). orientjchem.org The reaction mechanism involves the formation of a carbanion by the strong base, which then abstracts a hydrogen atom from the saturated C-C bond of 3-carene (B45970), leading to electron rearrangement and the formation of the 2-carene isomer. orientjchem.org

Other catalysts have also been investigated, including montmorillonite (B579905) K10 clay, which can produce a mixture containing 10% 2-carene. nih.gov Additionally, catalysts such as Raney nickel, palladium on carbon, MgO, CaO, Ni/SiO2, glauconite, and basic zeolites have been studied for this isomerization, though some of these methods may require high temperatures or exhibit lower selectivity. orientjchem.orgethernet.edu.et For instance, while metal catalysts like Raney nickel or Pd/C can catalyze the isomerization, they can also lead to the hydrogenation of both carene isomers to carane, thus reducing selectivity. ethernet.edu.et A method to counteract this involves the addition of tetrabutyl tin to poison the hydrogenation sites on silica-supported nickel catalysts. ethernet.edu.et Acid catalysts, such as a bed of alumina (B75360) at elevated temperatures and pressures, have also been patented for this process. google.com

A comparative study of different catalysts for the condensation of 3-carene with formaldehyde (B43269) revealed that strong acids like sulfuric acid tend to cause isomerization of 3-carene. abo.fi This highlights the importance of catalyst selection in directing the desired reaction pathway.

Table 1: Comparison of Catalytic Systems for the Isomerization of 3-Carene to 2-Carene

| Catalyst System | Solvent | Conversion (%) | Selectivity (%) | Reaction Time (hours) |

| Sodium/o-chlorotoluene | None | 27.72 | 83.27 | 24 |

| Sodium/o-chlorotoluene | Xylene | 23.59 | 86.87 | 24 |

| Montmorillonite K10 | Not Specified | Not Specified | 10 (in mixture) | Not Specified |

Hydroboration and Related Functionalization of Carene Dienols

Hydroboration is a key reaction for the functionalization of carenes. The hydroboration of chiral alkenes like α-pinene, 2-carene, and 3-carene can produce chiral boranes. mdpi.com These chiral boranes have been explored for their use in Diels-Alder reactions, although with generally disappointing results in terms of yield and selectivity. mdpi.com

More specifically, the hydroboration of dienes and functionalized olefins, followed by oxidation, can yield corresponding carbonyl derivatives. researchgate.net For instance, the selective hydroboration of a diene with acetoxyborohydride followed by PCC oxidation leads to the formation of a carbonyl compound. researchgate.net This approach is relevant to the synthesis of functionalized carene derivatives. While direct hydroboration of 2-carene itself is a potential route, the literature more frequently describes the functionalization of related carene structures. For example, hydroboration has been used in the synthesis of a secondary alcohol from a carene-derived precursor in the total synthesis of pseudoanisatin. acs.org

Organometallic Catalysis in Carene Skeleton Construction

Organometallic catalysis offers sophisticated methods for constructing the carene bicyclic skeleton. A notable example is the gold-catalyzed cycloisomerization of propargyl acetates. researchgate.netnih.gov This approach provides a concise route to the carene framework. The proposed mechanism involves the rearrangement of a propargyl acetate (B1210297), catalyzed by a metal such as gold(III), to form a metal carbene complex. nih.gov This intermediate then undergoes cyclopropanation to form the carene ring system. nih.gov For example, treating a propargyl acetate derived from geranylacetone (B162166) with AuCl₃ resulted in the successful ring closure to form a carene precursor in a high yield of 95%. nih.gov This precursor could then be further manipulated to synthesize (-)-sesquicarene. nih.gov

Derivatization to 2-Carene-4-methanol, acetate

Once a suitable 2-carene precursor, such as 2-carene-4-methanol, is obtained, the final step is the formation of the acetate ester.

Esterification Methodologies for Hydroxyl Groups

The esterification of a hydroxyl group, such as the one in 2-carene-4-methanol, to form an acetate is a common and well-established chemical transformation. There are numerous methods available for this purpose.

One of the most classic methods is Fischer esterification, which involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. However, for more sensitive substrates or to achieve milder reaction conditions, other reagents are often preferred.

A widely used method for esterification under mild conditions is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is highly efficient for the esterification of carboxylic acids with alcohols at room temperature under nonacidic, mildly basic conditions. orgsyn.org

Other modern esterification methods that offer high yields and compatibility with various functional groups include:

The use of a 2,2'-biphenol-derived phosphoric acid catalyst for dehydrative esterification. organic-chemistry.org

Employing p-dodecylbenzenesulfonic acid (DBSA) as a surfactant-type Brønsted acid catalyst for selective esterifications in water. organic-chemistry.org

Using silica (B1680970) chloride as an efficient heterogeneous catalyst for both esterification and transesterification. organic-chemistry.org

A sonochemical method using a polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and Na₂CO₃ for the rapid synthesis of methyl esters. organic-chemistry.org

The choice of esterification method would depend on the specific requirements of the synthesis, such as scale, desired purity, and the presence of other functional groups in the molecule.

Indirect Synthetic Routes via Acetate Intermediates

In some synthetic strategies, the acetate group is introduced earlier in the reaction sequence, and the desired this compound is formed via an acetate intermediate.

One such approach involves the reaction of (+)-3-carene with paraformaldehyde in acetic acid. ichem.md This reaction can lead to the formation of (+)-4α-acetoxymethyl-2-carene. ichem.md Similarly, heating (+)-3-carene with ZnCl₂ in acetic anhydride (B1165640) (Ac₂O) can also produce this acetate. ichem.md This (+)-4α-acetoxymethyl-2-carene is a direct precursor and an isomer of the target compound.

Another relevant reaction is the condensation of 3-carene with formaldehyde in the presence of various catalysts. abo.fi When this reaction is carried out in the presence of catalysts like K-10 clay or modified halloysite (B83129) nanotubes (HNT), the main product can be trans-4-hydroxymethyl-2-carene acetate. abo.fi For example, with K-10 clay, this acetate can be formed with a selectivity of up to 46%. abo.fi This demonstrates a direct route to an acetate derivative from 3-carene. The classic two-step synthesis of trans-4-hydroxymethyl-2-carene involves boiling 3-carene with paraformaldehyde in acetic acid, followed by saponification of the resulting acetate. abo.firesearchgate.net

These indirect routes, where the acetate functionality is incorporated during the construction or modification of the carene skeleton, can be efficient pathways to obtain the final target compound, this compound.

Advanced Chemical Reactivity of the Carene Framework

The unique structure of the carene framework, characterized by a bicyclo[4.1.0]heptane system, features a strained cyclopropane ring and a cyclohexene (B86901) moiety. This arrangement imparts a rich and complex chemical reactivity, making it a valuable chiron for stereoselective synthesis.

Electrophilic Additions and Cyclopropane Ring Transformations

The carene skeleton is susceptible to electrophilic attack at two primary locations: the C2-C3 double bond and the highly strained cyclopropane ring. Electrophilic additions typically target the double bond, but the subsequent stability of intermediates can lead to transformations involving the three-membered ring.

The cyclopropane ring itself behaves similarly to a double bond in its ability to undergo addition reactions, which relieve its inherent ring strain. dalalinstitute.com These reactions can proceed through various mechanisms, including concerted, stepwise, or radical pathways, often initiated by an electrophile. purechemistry.org The regiochemistry of these additions to substituted cyclopropanes is largely governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon, leading to the formation of a more stable carbocation intermediate. dalalinstitute.com

In the context of the carene framework, the formation of the cyclopropane ring during biosynthesis is itself a result of an intramolecular electrophilic addition. nih.gov Transformations involving this ring are common. For instance, the ozonolysis of 2-carene, an electrophilic addition reaction, can lead to the formation of Criegee intermediates, which have implications for atmospheric chemistry. d-nb.info Furthermore, the generation of a carbocation on the carene skeleton can trigger rearrangements that open the cyclopropane ring. This is observed in the reaction of a carene-derived hydroxynitrate, where the departure of the nitrate (B79036) group forms a carbocation that rearranges to an acyclic propyl group, thus relieving ring strain. mdpi.com

Mechanisms of electrophilic addition to the cyclopropane ring can be categorized as follows:

Corner Protonation: Involves the protonation of one of the corner carbons of the cyclopropane ring.

Edge Protonation: Involves the protonation of an edge of the cyclopropane ring. dalalinstitute.com

The stereoselectivity of these reactions is influenced by factors such as the orientation of the intermediate carbocation and steric hindrance around the reaction site. purechemistry.org

Oxidative Transformations and Oxygenated Carene Derivatives

The oxidation of the carene framework can yield a variety of oxygenated derivatives, which are valuable in the flavor, fragrance, and pharmaceutical industries. cftri.res.in These transformations can target the allylic positions, the double bond, or the cyclopropane ring.

Biotransformation of (1S)-2-carene using plant cell cultures, such as Picea abies, demonstrates a pathway to oxygenated derivatives. The process occurs slowly, with the primary products being hydroxylated compounds like (1S,4R)-2-caren-4-ol. nih.gov This alcohol can be further oxidized to the corresponding ketone, (1S)-2-caren-4-one, which is often the major final product. nih.govresearchgate.net This highlights a common theme in natural product biotransformations where initial hydroxylation is followed by oxidation to a carbonyl group. nih.gov

Chemical oxidation methods have also been developed. The interaction of (+)-3-carene with potassium permanganate (B83412) leads to products with one or two oxygen-containing functional groups, sometimes involving changes to the carene skeleton. researchgate.net The epoxidation of the double bond is a common transformation, yielding carene oxides which are versatile intermediates for further synthesis. These epoxides can be prepared using various reagents, including peracids or through transition metal-catalyzed oxidation with peroxides. researchgate.net

Table 1: Products from the Biotransformation of (1S)-2-carene nih.govresearchgate.net

| Product Name | Chemical Structure | Notes |

|---|---|---|

| (1S,4R)-2-caren-4-ol | C₁₀H₁₆O | An initial hydroxylated product. |

| (1S)-2-caren-4-one | C₁₀H₁₄O | The major product formed from further oxidation. |

| (1R)-p-mentha-1(7),2-dien-8-ol | C₁₀H₁₆O | A product resulting from the opening of the cyclopropane ring. |

Rearrangement Reactions and Their Mechanistic Insights

The strained bicyclic system of carene makes it prone to various rearrangement reactions, often catalyzed by acids or transition metals. These reactions can lead to profound changes in the carbon skeleton, providing access to diverse molecular architectures.

Platinum- and gold-catalyzed rearrangements of propargyl acetates have been shown to produce the 2-carene skeleton. nih.gov The proposed mechanism for these transformations involves the initial coordination of the metal cation to the alkyne. This is followed by a formal attack of the alkene moiety onto the π-complex, generating an electrophilic cyclopropyl (B3062369) carbene species, which then reacts with the acetate to yield the final product. nih.gov

Carbocation-mediated rearrangements are also prevalent in carene chemistry. As seen with carene-derived hydroxynitrates, the formation of a carbocation can initiate a skeletal reorganization to alleviate ring strain, leading to ring-opened products. mdpi.com The mechanism for such reactions typically proceeds through a unimolecular SN1 pathway, where the loss of a leaving group generates a carbocation that subsequently rearranges before being trapped by a nucleophile. mdpi.com

Ylide-mediated rearrangements represent another class of transformations applicable to carene derivatives. These reactions can proceed via a abo.finih.gov-sigmatropic rearrangement, and recent studies have provided insights into their mechanisms, suggesting the involvement of free ylide intermediates. nih.gov

Design and Synthesis of Novel Carene-Based Scaffolds for Research

The chiral nature and unique reactivity of the carene framework make it an excellent starting material for the synthesis of complex molecular scaffolds with potential biological activity.

Preparation of Chiral Isobenzofurans from Carene Derivatives

A significant application of 2-carene derivatives is in the synthesis of chiral isobenzofurans, which have shown potential as inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), a target for cancer therapy. nih.gov The synthesis typically involves the reaction of 2-carene with an aldehyde, such as vanillin (B372448) or 4-methoxybenzaldehyde, in the presence of an acid catalyst. abo.fiabo.fi

Notably, this reaction can be performed effectively using a mixture of terpenes containing 2-carene, which is obtained from the isomerization of the more abundant 3-carene. nih.govnsc.ru This approach is economically advantageous as it bypasses the need to isolate pure 2-carene. abo.fi

Various catalysts have been employed for this transformation, with modified clays (B1170129) like montmorillonite K-10 and halloysite nanotubes proving to be particularly effective. abo.fiabo.fibelnauka.by The use of halloysite nanotubes, which possess weak acidity, has been shown to provide high selectivity (around 70%) for the desired isobenzofuran (B1246724) products, minimizing side reactions like isomerization. abo.fi The reaction mechanism, supported by DFT calculations, suggests that the interaction of the aldehyde with the cyclopropane moiety of 2-carene is more favorable than a direct proton attack that leads to side products. abo.fi

Table 2: Catalysts and Yields for Isobenzofuran Synthesis from Carene Derivatives abo.finih.gov

| Catalyst | Reactants | Isobenzofuran Yield | Reference |

|---|---|---|---|

| Montmorillonite K-10 | 2-carene-containing mixture + 4-hydroxy-3-methoxybenzaldehyde | 60% | nih.gov |

| Montmorillonite K-10 | Pure 2-carene + 4-hydroxy-3-methoxybenzaldehyde | 33% | nih.gov |

| Commercial K-10 clay | 2-carene-containing mixture + vanillin | 59.8% | abo.fi |

Synthetic Approaches to Other Oxygenated Monoterpenes

Beyond the isobenzofurans, the carene framework serves as a synthon for a range of other oxygenated monoterpenes and related heterocyclic compounds. mdpi.com Known methods for producing key 4-substituted 2-carene derivatives, such as (+)-4α-acetyl-2-carene, (+)-4α-hydroxymethyl-2-carene, and (+)-4α-acetoxymethyl-2-carene, involve heating (+)-3-carene with reagents like zinc chloride in acetic anhydride or paraformaldehyde in acetic acid. researchgate.netichem.md

The biotransformation of carenes provides a green chemistry route to various oxygenated products. For example, the biotransformation of (1S)-3-carene can lead to (1S)-3-caren-5-one and (1S)-2-caren-4-one. nih.gov The reaction pathway often involves the formation of an epoxide intermediate, (1S,3S,4R)-3,4-epoxycarane, which is then transformed into other oxygenated derivatives. nih.gov The strategic selection of reaction time in these biotransformations allows for the targeted production of specific compounds. researchgate.net

Furthermore, the condensation of limonene (B3431351) (which can be formed from carene isomerization) with aldehydes using catalysts like montmorillonite K10 can yield compounds with a 3-oxabicyclo[3.3.1]nonane skeleton, demonstrating the versatility of terpene mixtures in generating diverse heterocyclic structures. mdpi.com

Biosynthetic Pathways and Natural Occurrence of Carene Derivatives

Elucidation of Monoterpene Biosynthetic Routes

Monoterpenes, including the parent structure of 2-carene (B1609329), are synthesized through intricate and highly regulated pathways. These routes are fundamental to the production of a vast array of natural products.

The biosynthesis of all terpenoids, including monoterpenes like 2-carene, originates from the precursor isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov In higher plants, IPP is primarily synthesized through the mevalonic acid (MVA) pathway, which operates in the cytosol and mitochondria. nih.gov This pathway commences with the condensation of three molecules of acetyl-CoA.

The universal precursor for monoterpenes is geranyl pyrophosphate (GPP), formed by the condensation of IPP and DMAPP. researchgate.net The cyclization of GPP is a critical step that leads to the diverse skeletons of monoterpenes. In the case of carene biosynthesis, the enzyme (+)-3-carene synthase plays a pivotal role. ontosight.aiwikipedia.org This enzyme catalyzes the conversion of GPP into (+)-3-carene. ontosight.aibiocyc.org The mechanism is complex, involving the ionization of GPP to a carbocation intermediate, followed by a series of rearrangements and cyclizations to form the characteristic bicyclic structure of carene. ontosight.ainih.gov Specifically, the formation of the cyclopropane (B1198618) ring is a key step, proceeding through a (4S)-alpha-terpinyl cation derived from a (3S)-linalyl pyrophosphate intermediate. nih.gov

The subsequent modification of the 3-carene (B45970) skeleton, such as hydroxylation and acetylation, leads to the formation of derivatives like 2-Carene-4-methanol, acetate (B1210297). These reactions are catalyzed by other specific enzymes, such as cytochrome P450 monooxygenases and acetyltransferases, which functionalize the basic terpene structure.

Role of 2-Carene and Acetate in Plant Secondary Metabolism

2-Carene and its derivatives are not merely metabolic end-products but play active roles in the chemical ecology and physiology of plants.

Research on the biosynthesis of β-thujaplicin, a tropolone (B20159) compound with significant antimicrobial properties found in Cupressus lusitanica (Mexican cypress), has shed light on the role of 2-carene and acetate. Studies have shown that the production of β-thujaplicin in suspension cultures of C. lusitanica is significantly enhanced when fed with 2-carene and terpinyl acetate. ontosight.ainih.govfrontiersin.org This suggests that these monoterpenes are likely precursors in the biosynthetic pathway of β-thujaplicin. ontosight.ainih.govfrontiersin.org The feeding of acetate also promoted the biosynthesis, indicating its role as a fundamental building block, likely through the MVA pathway. ontosight.ainih.govfrontiersin.org These findings highlight a direct link between monoterpene metabolism and the production of other specialized secondary metabolites.

Carene derivatives are prominent constituents of the oleoresin in many coniferous species, where they contribute to the plant's defense against herbivores and pathogens. nih.goviscientific.org The concentration and distribution of these compounds can vary significantly depending on the plant species, tissue type, and environmental conditions.

In Scots Pine (Pinus sylvestris), for instance, δ-3-carene is a major component of the stored monoterpenes in needles, and its concentration can be substantial, contributing significantly to the total monoterpene pool. copernicus.org Studies have shown that while the enzyme activity for δ-3-carene production is highest in young, developing needles, the compound remains abundant in the storage pools of mature needles. copernicus.org Research on various conifers has identified δ-3-carene as being particularly abundant in the genera Calocedrus and Chamaecyparis. frontiersin.orgnih.gov

Table 1: Abundance of Selected Monoterpenes in Different Conifer Genera

| Genus | α-Pinene (mean area %) | δ-3-Carene (mean area %) | Bornyl Acetate (mean area %) |

| Abies | ~15% | - | >10% |

| Calocedrus | ~26.1% | ~9.6% | - |

| Chamaecyparis | - | ~10.8% | >10% |

| Picea | ~15% | - | - |

| Pinus | ~15% | ~3% | ~7% |

| Pseudotsuga | ~15% | - | >10% |

| Tsuga | - | - | >10% |

| Data compiled from chemometric analysis of conifer volatiles. frontiersin.orgnih.gov The table presents approximate mean percentages and indicates where a compound is a notable component. |

Methodologies for Isolation from Natural Sources for Academic Inquiry

The isolation of specific terpenoid compounds like 2-Carene-4-methanol, acetate from complex natural mixtures such as essential oils is a critical step for detailed chemical and biological studies. A common initial step is the extraction of the essential oil from the plant material, often through steam distillation or hydrodistillation. nih.govmdpi.com

For academic-scale purification, chromatographic techniques are indispensable. nih.govrotachrom.com Column chromatography using silica (B1680970) gel as the stationary phase is a standard method for separating terpenes based on polarity. nih.gov A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, can effectively separate different classes of terpenes. nih.gov Non-polar terpenes will elute first, followed by more polar compounds.

For the separation of terpene acetates, which are more polar than their hydrocarbon counterparts, this method is particularly suitable. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution. nih.gov Gas Chromatography (GC) is a powerful tool for both the analysis of the purity of isolated fractions and for preparative-scale separation of volatile compounds. nih.gov The choice of the chromatographic method and the specific conditions will depend on the chemical properties of the target compound and the composition of the initial extract. nih.gov

Theoretical Chemistry and Computational Modeling of Carene Acetate Systems

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these techniques provide detailed information about electron distribution, molecular orbital energies, and the thermodynamics and kinetics of chemical reactions. For carene-acetate systems, these methods elucidate the influence of the acetate (B1210297) functional group on the reactivity of the carene framework.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model molecular systems. arabjchem.orgresearchgate.netcolab.ws Ab initio methods are based on first principles without empirical parameters, while DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. researchgate.netnih.gov

Studies on the reactivity of the carene scaffold have employed these methods extensively. For instance, DFT calculations have been used to investigate the condensation reaction of 3-carene (B45970) with formaldehyde (B43269) in acetic acid, a process that yields trans-4-hydroxymethyl-2-carene, the precursor to 2-Carene-4-methanol, acetate. abo.fi These calculations revealed that further transformations of the resulting alcohol are energetically favorable, providing a theoretical basis for the observed side reactions. abo.fi

The reactivity of the 2-carene (B1609329) radical cation, generated via photoinduced electron transfer, has been analyzed using ab initio molecular orbital calculations (STO-3G). cdnsciencepub.com These calculations provided insights into the spin and charge distribution on the radical cation, explaining the observed regiospecificity of subsequent nucleophilic attack by methanol. cdnsciencepub.com The study found that the global minimum for the radical cation has a lengthened C1-C7 bond, which rationalizes the experimental outcome where the three-membered ring opens to form a tertiary carbocation that then reacts with methanol. cdnsciencepub.com DFT has also been used to study the oxidation of Δ3-carene, highlighting pathways for the formation of various oxidation products. researchgate.net

The optical properties of carene isomers have also been a subject of theoretical investigation. Linear-response computations using DFT (B3LYP/aug-cc-pVTZ) and coupled-cluster (CCSD/aug-cc-pVDZ) levels of theory have been used to unravel the structural and electronic origins of the specific rotation observed in (+)-2-carene and (+)-3-carene. researchgate.net Such studies are crucial for understanding the chiroptical properties that are vital for the application of these natural products.

The mechanisms of chemical reactions are often dictated by the formation of transient, high-energy species known as reactive intermediates. acs.org Computational chemistry is uniquely suited to calculate the structures and energies of these fleeting species.

In the context of carene chemistry, halonium ions are important intermediates in electrophilic halogenation reactions. Theoretical studies using DFT (B3LYP/cc-pVDZ) have been performed on the bromonium ions of (+)-2-carene. sci-hub.seresearchgate.net These calculations, combined with analyses of absolute hardness and Natural Population Analysis charges, provide detailed electronic structure insight into the extent of conjugation and the structural distortions in these intermediates. sci-hub.seresearchgate.net The results show that the bromonium ion of 2-carene is highly reactive, leading to the opening of the adjacent cyclopropane (B1198618) ring. sci-hub.seresearchgate.net

In the synthesis of this compound via the Prins reaction, DFT calculations have been used to model the key intermediates. abo.fi The reaction proceeds through a protonated formaldehyde species that reacts with the double bond of 3-carene to form a carbocation intermediate (1-A). This is followed by deprotonation to yield the alcohol, which can then be acetylated via another intermediate (2-A) in the presence of acetic acid. abo.fi

The radical cation of (+)-2-carene is another crucial intermediate, studied via ab initio calculations. cdnsciencepub.com The calculations revealed that the radical cation exists as a delocalized, three-membered bridged structure, which explains its reactivity. cdnsciencepub.com Cleavage of the C1-C7 bond in this intermediate forms a tertiary carbocation and an allylic radical, which are the key species leading to the final adducts in photo-NOCAS reactions. cdnsciencepub.com

Understanding reaction mechanisms at a molecular level is a primary goal of computational chemistry. For carene systems, theoretical studies have shed light on several key transformations.

Isomerization: The isomerization of 3-carene to 2-carene is a critical process, as 3-carene is often more abundant naturally. researchgate.net This reaction can be catalyzed by solid bases or hydrogenation catalysts. wikipedia.org The mechanism involves the formation of a carbanion intermediate, a process well-suited for theoretical investigation to optimize reaction conditions. wikipedia.org

Hydrogen Abstraction: Hydrogen atom transfer (HAT) is a fundamental reaction class in organic chemistry, particularly in oxidation and combustion processes. wikipedia.org The kinetics of hydrogen abstraction from methyl acetate by various radicals (H, O, OH, CH3, and HO2) have been investigated theoretically using high-level ab initio methods like CCSD(T) and MRACPF2. princeton.edu These studies provide chemically accurate reaction energetics and rate constants. princeton.edu Although performed on methyl acetate, these findings serve as a valuable model for understanding the reactivity of the acetate moiety in this compound. The calculations show that abstractions from both methyl groups in methyl acetate contribute to its consumption and that the reactions involving the OH radical have the highest rates. princeton.edu

Condensation and Acetylation: DFT calculations have been instrumental in elucidating the mechanism for the condensation of 3-carene with formaldehyde to produce trans-4-hydroxymethyl-2-carene. abo.fi The study proposed a detailed mechanism and confirmed through calculations that the subsequent acetylation of the alcohol to form trans-4-hydroxymethyl-2-carene acetate is an energetically favorable pathway in an acetic acid medium. abo.fi

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule, including its various conformations and stereochemical arrangements, is critical to its function and reactivity. researchgate.netrsc.org Computational methods are essential for exploring the potential energy surface of flexible molecules to identify stable conformers and predict stereochemical outcomes. researchgate.net

For carene derivatives, conformational analysis is complicated by the fused ring system and the flexibility of substituents. DFT calculations (B3LYP/aug-c-pVTZ) have identified two stable conformers for the parent 2-carene molecule, which differ in the conformation of the cyclohexene (B86901) ring. researchgate.net For more complex, flexible esters, computational studies are crucial for understanding the conformational space. For example, a computational investigation of γ-methyl paraconic acids and their esters used DFT in conjunction with a Polarizable Continuum Model (PCM) to analyze the effects of solvent on conformational distribution and optical rotation, showing excellent agreement with experimental data. nih.gov A similar approach could be applied to this compound to understand how the flexible CH₂OAc group orients itself relative to the rigid bicyclic core and how this is influenced by the solvent environment. The prediction of optical rotation for conformationally flexible molecules, such as fluorinated cycloalkanol acetates, has been successfully developed using time-dependent DFT, a method that could be applied to determine the absolute configuration of chiral carene derivatives. researchgate.net

Application of Molecular Dynamics Simulations for System Behavior

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing insights into dynamics, thermodynamic properties, and interactions at an atomistic level. nih.govmazums.ac.ir This technique is particularly useful for studying large systems, such as a solute in a solvent or a ligand interacting with a protein.

While specific MD simulations for this compound are not widely reported, studies on the parent compound, 2-carene, highlight the potential of this method. For instance, MD simulations have been used in docking studies to understand the interaction between 2-carene and breast cancer receptors like HER2. arabjchem.org These simulations can reveal the stability of the ligand-protein complex over time by analyzing metrics like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). arabjchem.orgmazums.ac.ir Such studies help to elucidate the binding modes and stability of carene-based ligands in biological targets. biointerfaceresearch.com Given the applications of carene derivatives in various fields, MD simulations could be employed to study the behavior of this compound in different environments, such as its diffusion in a polymer matrix for fragrance release or its interaction at an interface.

Structure-Activity Relationship Modeling for Mechanistic Insight (e.g., 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. acs.org Three-dimensional QSAR (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA), uses 3D structural information to build these correlations, providing valuable mechanistic insights and predictive power for designing new compounds. researchgate.netmdpi.com

Although no specific 3D-QSAR models for this compound have been published, the methodology has been successfully applied to other functionalized carene derivatives. For example, a series of novel (Z)- and (E)-3-caren-5-one oxime sulfonates were synthesized, and their antifungal activity was evaluated. researchgate.netresearchgate.net A 3D-QSAR model was then established using the CoMFA method, which yielded a reasonable and effective model (r² = 0.990, q² = 0.569) for predicting the activity of these compounds against P. piricola. researchgate.net Similarly, 3D-QSAR models have been developed for turpentine-derived secondary amines based on 3-carene to understand their herbicidal activities.

These studies demonstrate the utility of 3D-QSAR in the development of new bioactive agents from carene. A similar approach could be applied to a series of carene-acetate derivatives to understand how structural modifications to the carene skeleton or the acetate group influence a particular activity, such as fragrance profile, insecticidal properties, or other biological functions. The resulting models could then guide the synthesis of new derivatives with enhanced properties.

Research Applications and Investigative Uses of 2 Carene 4 Methanol, Acetate

Role as a Precursor in Complex Organic Synthesis

The inherent chirality and reactive functional groups of terpene derivatives make them valuable starting materials in synthetic chemistry. While 2-Carene-4-methanol, acetate (B1210297) is not as extensively studied as its parent compound, its structural features suggest a potential role as a building block in the synthesis of more complex molecules.

Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis

The field of asymmetric synthesis, which aims to create chiral molecules in an enantiomerically pure form, often employs chiral auxiliaries—molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The parent molecule, (+)-3-carene, is a well-established chiral starting material for the synthesis of various chiral ligands and auxiliaries. researchgate.netichem.md Researchers have successfully derived numerous chiral compounds from (+)-3-carene, including diamines, amino alcohols, aziridines, and phosphites, which have proven effective in asymmetric catalysis, such as in the transfer hydrogenation of ketones. researchgate.netichem.md

While the direct application of 2-Carene-4-methanol, acetate as a chiral auxiliary is not prominently documented, its synthesis from the chiral pool material (+)-3-carene places it within the broader family of chiral building blocks. The synthetic pathway to this compound itself involves the functionalization of the carene skeleton, demonstrating a strategy to introduce specific functional groups while retaining the core chiral structure. researchgate.netperfumerflavorist.com The potential for this compound to be further modified into novel ligands or chiral synthons remains an area for exploration.

Synthesis of Biologically Relevant Compounds for Mechanistic Studies

There is limited specific information available in the reviewed literature regarding the use of this compound as a direct precursor in the synthesis of biologically relevant compounds for mechanistic studies. However, its parent compound, (+)-3-carene, has been investigated for its biological properties, including potential positive effects on bone mineralization and activity as an acetylcholinesterase inhibitor, suggesting its relevance in therapeutic research. ichem.md

The primary documented application of this compound and its corresponding alcohol is in the fragrance industry. perfumerflavorist.com The synthesis of such derivatives highlights the transformation of natural terpenes into compounds with specific, commercially valuable sensory properties.

Applications in Biomass Conversion and Green Chemistry Research

The utilization of renewable resources like biomass for the production of chemicals is a central goal of green chemistry. Terpenes, being abundant in nature, are a key class of renewable feedstocks.

Catalytic Conversion of Terpene Feedstocks to Value-Added Chemicals

The synthesis of this compound is a direct example of the catalytic conversion of a terpene feedstock into a value-added chemical. The process can start from (+)-3-carene, a major component of turpentine, which is a byproduct of the pulp and paper industry. perfumerflavorist.com One documented synthetic route involves the catalytic condensation of 3-carene (B45970) with formaldehyde (B43269), which yields trans-4-hydroxymethyl-2-carene and its acetate. researchgate.net Another method is the Prins reaction with (+)-car-3-ene, which also produces a mixture of acetates including the target compound. perfumerflavorist.com

This conversion is part of a broader research effort focused on the valorization of terpenes. core.ac.uk A significant area of this research is the catalytic epoxidation of 3-carene using various catalytic systems to produce 3-carene oxide, a versatile intermediate for further chemical synthesis. core.ac.ukmdpi.comresearchgate.net These transformations showcase the potential to convert abundant, natural terpenes into a wide array of useful chemicals.

| Precursor | Reaction Type | Product(s) | Catalyst/Reagents |

| (+)-3-Carene | Catalytic Condensation | trans-4-hydroxymethyl-2-carene, trans-4-hydroxymethyl-2-carene acetate | Formaldehyde |

| (+)-Car-3-ene | Prins Reaction | Mixture of acetates including 4-hydroxymethyl-2-carene (B1614910) acetate | Not specified |

| 3-Carene | Catalytic Epoxidation | 3-Carene oxide | H₂O₂, Tungsten-based polyoxometalate catalyst |

Development of Environmentally Benign Synthetic Routes

A key aspect of green chemistry is the development of synthetic routes that minimize environmental impact. Research into the catalytic conversion of terpenes often emphasizes the use of sustainable methods. For instance, the development of solvent-free epoxidation protocols for terpenes like 3-carene, using aqueous hydrogen peroxide as a benign oxidant, represents a significant step towards more environmentally friendly chemical production. core.ac.ukresearchgate.net These processes avoid the use of polluting solvents and stoichiometric reagents that generate significant waste. While the synthesis of this compound via the Prins reaction or formaldehyde condensation is established, the ongoing optimization of these processes using green chemistry principles is an active area of research.

Investigation of Biological Interactions and Pathways

Based on the available scientific literature, there is no specific information regarding the investigation of the biological interactions or metabolic pathways of this compound. Research into the biological activity of carene derivatives has primarily focused on the parent compound, (+)-3-carene, and other more extensively studied derivatives. ichem.md

Studies on Modulators of Biosynthetic Processes (e.g., β-thujaplicin production enhancement)

A review of scientific literature did not yield specific studies investigating the role of this compound as a modulator of biosynthetic processes. There is no available research documenting its effects on the production enhancement of compounds such as β-thujaplicin or other secondary metabolites in biological systems.

Mechanistic Studies of Interactions with Biological Systems (e.g., antifungal investigations)

There is a lack of specific research in the available scientific literature concerning the mechanistic interactions of this compound with biological systems. Consequently, no studies detailing its potential antifungal activity or other bio-interactions could be identified. While various plant extracts and other acetate-containing compounds have been investigated for antifungal properties, this specific molecule has not been the subject of such examinations in the sourced documents.

Utilization as a Standard or Model Compound in Analytical Method Development

Information regarding the use of this compound as a standard or model compound for the development of analytical methods is not present in the reviewed scientific literature. While other acetate-containing molecules are sometimes used as certified reference materials for applications like High-Performance Liquid Chromatography (HPLC), no such role has been documented for this particular compound.

Exploration in Flavor and Fragrance Research

The primary area of research and application for this compound is within the flavor and fragrance industry. Its chemical properties and aroma profile make it a subject of interest for perfumery and related fields.

This compound is recognized as a fragrance agent. thegoodscentscompany.com While it is not typically a major constituent of common essential oils, its parent alcohol, 2-Carene-4-methanol, and the related monoterpene, 2-carene (B1609329), are found in nature. thegoodscentscompany.comthegoodscentscompany.com The acetate derivative is valued for its specific aromatic characteristics in the formulation of fragrances. However, it is noted as not being intended for flavor use. thegoodscentscompany.com

The general properties of this compound are summarized below.

| Property | Value |

|---|---|

| Molecular Formula | C13 H20 O2 |

| Molecular Weight | 208.30 g/mol |

| Boiling Point (est.) | 248.00 to 250.00 °C @ 760.00 mm Hg |

| Flash Point (est.) | 191.00 °F (88.20 °C) |

| Solubility | Soluble in alcohol; Insoluble in water |

In the context of fragrance research, the synthesis and derivatization of monoterpenes like carene are crucial for creating novel aroma compounds. The parent alcohol, trans-4-hydroxymethyl-2-carene, can undergo derivatization through reactions with other chemical entities. For instance, its condensation reaction with aromatic aldehydes is a method used to create more complex molecules, potentially with unique and desirable fragrance profiles. researchgate.net

The analysis of such compounds in fragrance formulations or essential oils typically involves analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of volatile components within a mixture.

Table of Compounds

| Compound Name |

|---|

| This compound |

| β-thujaplicin |

| 2-Carene-4-methanol |

| 2-carene |

| trans-4-hydroxymethyl-2-carene |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Sustainable Production

The chemical industry's shift towards green and sustainable practices has spurred research into innovative catalytic systems for the production of fine chemicals like 2-Carene-4-methanol, acetate (B1210297). Future efforts in this domain are anticipated to concentrate on both biocatalysis and chemocatalysis to develop environmentally benign and efficient manufacturing processes.

Biocatalytic approaches are centered on the use of enzymes, such as lipases, to catalyze the esterification of 2-carene-4-methanol. These enzymatic processes offer high selectivity and operate under mild conditions, thereby reducing energy consumption and byproduct formation. Research is expected to focus on identifying and engineering novel lipases with enhanced stability and activity for the specific substrate, 2-carene-4-methanol. Furthermore, the immobilization of these enzymes will be a key area of investigation to improve their reusability and reduce operational costs.

In the realm of chemocatalysis, the development of heterogeneous catalysts is a promising direction. These solid catalysts can be easily separated from the reaction mixture, simplifying product purification and catalyst recycling. Future research will likely involve the design of novel solid acid or base catalysts that can efficiently promote the esterification of 2-carene-4-methanol with acetic acid or its derivatives. The emphasis will be on creating catalysts with high surface area, tunable acidity, and exceptional stability under reaction conditions.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in chemical research, offering the ability to predict molecular properties and reaction outcomes, thus accelerating the research and development process. For 2-Carene-4-methanol, acetate, advanced computational approaches are expected to play a significant role in predicting its physicochemical properties, biological activities, and interactions with biological systems.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in correlating the structural features of this compound and its analogs with their biological activities. By developing robust QSAR models, researchers can predict the activity of novel derivatives, guiding the synthesis of compounds with desired properties. These models can be built using a variety of molecular descriptors that encode chemical information and sophisticated machine learning algorithms.

Molecular dynamics (MD) simulations will provide insights into the behavior of this compound at the atomic level. These simulations can be used to study its interaction with biological membranes, predicting its permeability and potential mechanisms of action. Furthermore, MD simulations can be employed to understand the binding of this molecule to specific enzyme active sites, which is crucial for designing more effective biocatalysts or understanding its pharmacological effects.

Integrated Omics Studies for Biosynthetic Pathway Discovery

Understanding the natural biosynthesis of 2-carene (B1609329), the precursor to this compound, is fundamental for developing biotechnological production platforms. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, are powerful strategies for elucidating complex biosynthetic pathways in organisms like Pinus species, which are known producers of carene.

Transcriptomic analysis of different tissues of Pinus species can identify genes that are highly expressed in tissues where carene is abundant. By correlating gene expression profiles with metabolomic data, which provides a snapshot of the small molecules present in the cell, researchers can identify candidate genes encoding the enzymes responsible for carene biosynthesis. These enzymes would include terpene synthases that produce the carene backbone and potentially cytochrome P450 monooxygenases and acetyltransferases involved in the subsequent functionalization to form this compound.

Proteomic studies can then be used to confirm the presence and abundance of these enzymes in specific tissues, providing further evidence for their role in the biosynthetic pathway. Once the key enzymes are identified, their genes can be cloned and expressed in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This metabolic engineering approach can lead to the sustainable and scalable production of this compound through fermentation.

Exploration of Structure-Function Relationships in Novel Derivatives

The synthesis and evaluation of novel derivatives of this compound represent a promising avenue for discovering compounds with enhanced or entirely new functionalities. By systematically modifying the structure of the parent molecule, researchers can explore the structure-activity relationships (SAR) that govern its biological and chemical properties.

Future research will likely involve the chemical or enzymatic modification of the 2-carene scaffold and the acetate moiety. For instance, altering the ester group by introducing different acyl chains could modulate the compound's lipophilicity and, consequently, its biological activity and flavor/fragrance profile. Similarly, modifications to the bicyclic carene ring system could lead to derivatives with unique steric and electronic properties.

Q & A

Q. What are the recommended synthetic routes for 2-Carene-4-methanol, acetate, and what challenges exist in achieving high regioselectivity during acetylation?

- Methodological Answer : Synthesis typically involves the acetylation of 2-Carene-4-methanol using acetyl chloride or acetic anhydride under controlled conditions. Key challenges include:

- Regioselectivity : Competing acetylation at alternative hydroxyl sites may occur. Use kinetic control (low temperature, short reaction times) to favor the desired site .

- Solubility : The carene backbone may limit solubility in polar solvents. Mixed solvents (e.g., THF/water) or phase-transfer catalysts can improve reactivity .

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is recommended to isolate the acetate derivative .

Q. How can researchers optimize purification methods for this compound given its potential solubility issues in common organic solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in dichloromethane, ethyl acetate, and toluene. If issues persist, consider solvent mixtures (e.g., acetone/hexane) .

- Crystallization : Slow evaporation from a saturated solution in diethyl ether or hexane can yield high-purity crystals. Monitor via melting point analysis .

- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases for challenging separations .

Advanced Research Questions

Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound, particularly regarding its stereochemical configuration?

- Methodological Answer :

- NMR Spectroscopy :

- NOESY/ROESY : Detect spatial proximity between the acetate methyl group and carene protons to confirm stereochemistry .

- DEPT : Assign quaternary carbons and verify acetylation sites .

- Mass Spectrometry :

- HRMS (High-Resolution MS) : Confirm molecular formula (e.g., ) and rule out isomers .

- CID (Collision-Induced Dissociation) : Study fragmentation pathways to infer structural stability .

Q. How should researchers approach contradictory data in thermodynamic measurements (e.g., enthalpy of formation) for this compound across different experimental setups?

- Methodological Answer :

- Calorimetric Validation : Replicate measurements using bomb calorimetry under standardized conditions (e.g., NIST protocols) .

- Computational Cross-Check : Compare experimental data with DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G* level) to identify outliers .

- Error Source Analysis : Investigate solvent effects, impurities, or instrumental calibration discrepancies between studies .

Q. What experimental designs are effective for studying the biological interactions of this compound in membrane models?

- Methodological Answer :

- Liposome Assays : Incorporate the compound into DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) bilayers and measure membrane fluidity via fluorescence anisotropy (e.g., using DPH probes) .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict partitioning behavior and stability .

- Langmuir Trough Studies : Quantify changes in surface pressure during monolayer compression to assess amphiphilic properties .

Data Analysis & Contradiction Resolution

Q. How can researchers reconcile discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track acetylation progress and identify side reactions .

- Parameter Standardization : Compare yields under identical conditions (temperature, catalyst loading, solvent ratios). For example, yields may vary if acetic anhydride is used instead of acetyl chloride .

- Statistical Analysis : Apply ANOVA to evaluate the significance of yield differences across studies .

Safety & Handling Protocols

Q. What safety protocols are recommended for handling this compound during in vitro toxicology studies?

- Methodological Answer :

- Ventilation : Use fume hoods for synthesis and handling due to potential volatility .

- PPE : Wear nitrile gloves and safety goggles; avoid PVC gloves due to solvent compatibility issues .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.